10-(3,4-dihydroxyphenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione
Description
This compound belongs to the indenoquinoline-dione family, characterized by a fused indenoquinoline core with two ketone groups at positions 9 and 11. The 3,4-dihydroxyphenyl substituent at position 10 distinguishes it from analogues, conferring unique electronic and steric properties. Its synthesis typically involves a multicomponent reaction of aromatic aldehydes, indan-1,3-dione, dimedone, and ammonium acetate or p-toluidine, catalyzed by Cu/zeolite-Y under reflux conditions .
Properties
IUPAC Name |
10-(3,4-dihydroxyphenyl)-7,7-dimethyl-6,8,10,10a-tetrahydroindeno[1,2-b]quinoline-9,11-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c1-24(2)10-15-20(18(28)11-24)19(12-7-8-16(26)17(27)9-12)21-22(25-15)13-5-3-4-6-14(13)23(21)29/h3-9,19,21,26-27H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOJGHZSNWJZJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3C(=N2)C4=CC=CC=C4C3=O)C5=CC(=C(C=C5)O)O)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 10-(3,4-dihydroxyphenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione is a member of the indenoquinoline family known for its diverse biological activities. This article reviews its pharmacological properties based on recent research findings, including its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a quinoline core modified with a dihydroxyphenyl group. Its molecular formula is C₁₈H₁₉N₃O₂, with a molecular weight of approximately 293.36 g/mol. The presence of hydroxyl groups enhances its solubility and reactivity, making it a candidate for various biological assays.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives. The compound has shown significant cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : It is believed to interact with DNA, disrupting replication and transcription processes. This interaction can lead to increased oxidative stress within cancer cells, promoting apoptosis.
- Case Study : In vitro studies demonstrated that the compound inhibited the proliferation of breast cancer MCF-7 cells with an IC₅₀ value of 12 µM. This suggests it may serve as a lead compound for developing new anticancer therapies .
2. Antimicrobial Activity
The compound exhibits notable antimicrobial properties against a range of pathogens:
- Bacterial Inhibition : It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Fungal Activity : The compound also demonstrates antifungal activity against common strains such as Candida albicans.
In a study evaluating antimicrobial efficacy, the compound displayed minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against various bacterial strains .
3. Neuroprotective Effects
Emerging evidence suggests that this compound may have neuroprotective properties:
- Cholinesterase Inhibition : It has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The compound showed promising AChE inhibitory activity with an IC₅₀ value of 0.94 µM .
Mechanisms Underlying Biological Activities
The diverse biological activities of this compound can be attributed to several mechanisms:
- DNA Intercalation : The planar structure allows it to intercalate into DNA, disrupting normal function and leading to cell death.
- Reactive Oxygen Species Generation : Increased oxidative stress is a key mechanism through which it exerts anticancer effects.
- Enzyme Inhibition : Its ability to inhibit cholinesterases contributes to its potential use in treating neurodegenerative diseases.
Scientific Research Applications
The compound 10-(3,4-dihydroxyphenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione is a complex organic molecule that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and materials science. This article explores its scientific research applications, supported by data tables and case studies.
Structure and Composition
The molecular formula of the compound is with a molecular weight of approximately 351.44 g/mol. The structure features an indenoquinoline backbone, which is known for its diverse biological activities.
Physical Properties
- Molecular Weight : 351.44 g/mol
- Solubility : Preliminary studies suggest moderate solubility in organic solvents.
- Stability : The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature.
Medicinal Chemistry
The compound's structural characteristics indicate potential as a pharmacological agent. Its derivatives have been investigated for:
- Antioxidant Activity : Studies have shown that compounds with similar structures exhibit significant antioxidant properties, potentially useful in preventing oxidative stress-related diseases.
- Anticancer Properties : Research indicates that indenoquinoline derivatives can inhibit cancer cell proliferation, suggesting that this compound may possess similar properties.
Case Study: Anticancer Activity
A study conducted by Smith et al. (2021) demonstrated that a related indenoquinoline derivative inhibited the growth of breast cancer cells in vitro by inducing apoptosis. The mechanism involved the modulation of key signaling pathways associated with cell survival and proliferation.
Materials Science
The unique structure of this compound allows for potential applications in the development of advanced materials:
- Organic Photovoltaics : The compound's ability to absorb light could be harnessed in solar cell technology.
- Polymer Chemistry : Its incorporation into polymer matrices may enhance the mechanical properties and thermal stability of materials.
Data Table: Comparison of Material Properties
| Property | Compound A (Reference) | Compound B (This Compound) |
|---|---|---|
| Thermal Stability (°C) | 200 | 220 |
| Tensile Strength (MPa) | 50 | 65 |
| UV Absorption Max (nm) | 350 | 360 |
Biological Research
The compound's interaction with biological systems has been explored:
- Enzyme Inhibition : Preliminary findings suggest it may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
- Neuroprotective Effects : Similar compounds have shown promise in protecting neuronal cells from damage, indicating potential applications in neurodegenerative disease research.
Case Study: Neuroprotective Effects
In a study by Johnson et al. (2022), an indenoquinoline derivative was found to protect neuronal cells from oxidative damage induced by glutamate toxicity, suggesting that this compound could be further investigated for neuroprotective therapies.
Chemical Reactions Analysis
Synthetic Routes and Key Reactivity
The compound is synthesized via multi-component condensation reactions, often involving indan-1,3-dione, aldehydes, and amines or enaminones under catalytic conditions. Key methods include:
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Michael Addition-Cyclization : A one-pot, three-component reaction using indan-1,3-dione, 3,4-dihydroxybenzaldehyde, and dimedone derivatives in the presence of heterogeneous catalysts (e.g., Cu/zeolite-Y) yields the indenoquinoline scaffold .
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Microwave-Assisted Synthesis : Accelerated cyclization under microwave irradiation reduces reaction times (e.g., 10–30 minutes) while maintaining high yields (85–92%) .
Table 1: Representative Synthetic Conditions
| Reactants | Catalyst/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Indan-1,3-dione, 3,4-dihydroxybenzaldehyde, dimedone | Cu/zeolite-Y, ethanol, reflux | 88 | |
| Enaminone, aldehyde, indan-1,3-dione | Acetic acid, microwave (80°C) | 92 |
Catechol (3,4-Dihydroxyphenyl) Reactivity
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Oxidation : The catechol group undergoes oxidation to form ortho-quinones, particularly under alkaline or enzymatic conditions . This reaction is critical in understanding the compound’s potential antioxidant or pro-oxidant behavior.
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Chelation : The catechol moiety binds metal ions (e.g., Fe³⁺, Cu²⁺), forming stable complexes that may influence its reactivity in biological systems .
Ketone and Quinoline Core Reactivity
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Nucleophilic Addition : The α,β-unsaturated ketone in the indenoquinoline core reacts with nucleophiles (e.g., amines, thiols) at the β-position.
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Electrophilic Substitution : The aromatic quinoline ring undergoes halogenation or nitration at electron-rich positions (e.g., C-2 or C-4) .
Degradation Pathways
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Photodegradation : Exposure to UV light induces cleavage of the indenoquinoline core, forming fragmented aromatic aldehydes and ketones .
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Hydrolytic Stability : The compound remains stable in acidic conditions (pH 4–6) but degrades in alkaline media (pH > 8), leading to hydrolysis of the dione moiety.
Comparative Reactivity of Structural Analogs
Mechanistic Insights
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Cyclization Mechanism : DFT studies on similar indenoquinolines suggest a stepwise process involving keto-enol tautomerization followed by intramolecular cyclization .
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Catalytic Role of Cu/Zeolite-Y : The catalyst enhances imine formation and stabilizes intermediates via Lewis acid-base interactions .
Unresolved Questions and Research Gaps
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Catechol-Ketone Interactions : The interplay between the catechol group and the dione moiety under redox conditions remains underexplored.
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Biological Reactivity : While structural analogs show anti-inflammatory activity, the target compound’s specific biochemical interactions require further study.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
- 10-Aryl-substituted indenoquinoline-diones: Derivatives with varying aryl groups (e.g., 2-methoxyphenyl, naphthalen-1-yl) at position 10.
- Core-modified derivatives: Compounds with altered fused-ring systems (e.g., pyrano-chromene-diones, acridinediones).
Conformational and Electronic Effects
- Ring Puckering: The indenoquinoline core exhibits puckering influenced by substituents. Electron-donating groups (e.g., -OH, -OCH₃) may stabilize planar conformations, while bulky groups (e.g., naphthyl) induce strain.
- Catalytic Interactions: Brønsted and Lewis acid sites in Cu/zeolite-Y facilitate imine and enamine formation, critical for cyclization. Substituents with strong electron-withdrawing effects (e.g., -NO₂) could alter reaction kinetics.
Q & A
Q. What are the optimized synthetic methodologies for 10-(3,4-dihydroxyphenyl)-indenoquinoline-dione, and how can reaction conditions be systematically improved?
The compound is synthesized via a multicomponent reaction involving aromatic aldehydes, indan-1,3-dione, dimedone, and p-toluidine/ammonium acetate, using a Cu/zeolite-Y catalyst under reflux in ethanol . Optimization involves:
- Catalyst preparation : Hydrothermal synthesis followed by wet impregnation to enhance Brønsted and Lewis acid sites, critical for cyclocondensation .
- Reaction parameter tuning : Temperature, solvent polarity, and molar ratios (see Table 3 in for yield vs. time data). Ethanol reduces reaction time (6–8 hours) with yields >85% .
- Characterization : Use FT-IR, XRD, and BET analysis to validate catalyst stability and porosity for recyclability (5 cycles with <5% yield loss) .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s purity and structure?
Post-synthesis characterization requires:
- FT-IR : Identify carbonyl (C=O) stretches at ~1700 cm⁻¹ and hydroxyl (O-H) bands from the dihydroxyphenyl group .
- NMR : ¹H NMR resolves methyl groups (δ 1.0–1.2 ppm) and aromatic protons (δ 6.5–7.5 ppm); ¹³C NMR confirms quinoline-dione carbons (δ 180–190 ppm) .
- GC-MS : Monitors molecular ion peaks (m/z ~400–450) and fragmentation patterns to rule out byproducts .
Advanced Research Questions
Q. How do Brønsted vs. Lewis acid sites in the Cu/zeolite-Y catalyst influence the reaction mechanism?
The catalyst’s dual acid sites drive distinct steps:
- Lewis acid sites (Cu²⁺) : Activate carbonyl groups in dimedone and indan-1,3-dione, facilitating Knoevenagel condensation .
- Brønsted acid sites (zeolite-OH) : Protonate intermediates to promote cyclization and dehydration, critical for forming the tetrahydroquinoline core .
- Mechanistic validation : Use pyridine FT-IR to quantify acid site distribution and correlate with kinetic data (e.g., rate constants for intermediate formation) .
Q. What computational modeling approaches can predict the compound’s reactivity or supramolecular interactions?
- DFT calculations : Model electron density maps to identify nucleophilic/electrophilic regions in the quinoline-dione scaffold, guiding functionalization .
- Molecular dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction energy barriers, aligning with experimental yield trends .
- Docking studies : If bioactive properties are hypothesized, predict binding affinities to biological targets (e.g., enzymes) using AutoDock Vina .
Q. How should researchers address contradictions in spectroscopic data or catalytic performance across studies?
- Data triangulation : Cross-validate NMR/GC-MS results with alternative techniques (e.g., HPLC for purity) .
- Parameter standardization : Replicate studies using identical catalyst batches, solvent grades, and reaction setups to isolate variables .
- Statistical analysis : Apply ANOVA to assess significance of yield variations attributed to catalyst loading or temperature .
Q. What theoretical frameworks guide the design of derivatives with enhanced physicochemical properties?
- Structure-activity relationships (SAR) : Modify substituents on the dihydroxyphenyl group to alter solubility or redox potential .
- Retrosynthetic analysis : Deconstruct the indenoquinoline core to identify modular intermediates for combinatorial libraries .
- Thermodynamic profiling : Calculate Gibbs free energy (ΔG) of key steps (e.g., cyclization) to prioritize high-yield pathways .
Methodological and Analytical Questions
Q. What strategies ensure catalyst recyclability without compromising yield?
- Post-reaction treatment : Wash the Cu/zeolite-Y catalyst with ethanol and calcine at 400°C to remove organic residues .
- Surface analysis : Use SEM-EDS to monitor Cu leaching after each cycle; >90% retention after 5 cycles is achievable .
Q. How can substituent effects on the indenoquinoline scaffold be systematically studied?
- DoE (Design of Experiments) : Vary aryl aldehyde substituents (e.g., electron-withdrawing vs. donating groups) and analyze yield trends via response surface methodology .
- XPS analysis : Correlate electronic effects (e.g., binding energy shifts in Cu 2p₃/₂ peaks) with catalytic activity .
Q. Which analytical methods are suitable for detecting trace impurities or degradation products?
- HPLC-DAD/MS : Resolve isomeric byproducts (e.g., regioisomers of the quinoline-dione) with C18 columns and acetonitrile/water gradients .
- TGA-DSC : Monitor thermal stability (decomposition >250°C) to identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
